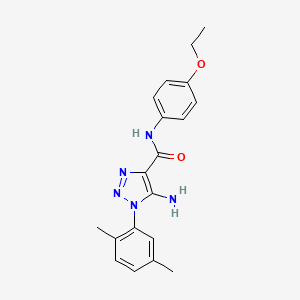

![molecular formula C19H21NO4 B4571287 PROPYL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B4571287.png)

PROPYL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE

Übersicht

Beschreibung

PROPYL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a propyl ester group, a phenoxyacetamido group, and a benzoate moiety

Wissenschaftliche Forschungsanwendungen

Physico-Chemical Properties and Beta-Adrenolytic Activity

Research has focused on the physico-chemical properties of derivatives of propyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate, examining their potential ultra-short beta-adrenolytic activity. Studies have shown that the physico-chemical characteristics such as lipophilicity, surface activity, and adsorbability are crucial for understanding the relationship between structure and biological activity, serving as the base for quantitative structure-activity study. These parameters include spectral characteristics in the UV area, pKa values, and various parameters characterizing the molecule's size, which are instrumental in drug design and development (Stankovicová et al., 2014).

Synthesis and Labeling for Herbicidal Applications

Another application area is in the synthesis of herbicidal ingredients, where propyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate derivatives are used. A study on ZJ0273, a broad-spectrum herbicidal ingredient, involved the synthesis of mono-labeled and dual-labeled analogues for use as radiotracers in studies on metabolism, mode of action, environmental behavior, and fate. This highlights the compound's significance in agricultural research and environmental safety assessments (Yang et al., 2008).

Material Science and Polymer Applications

In material science, derivatives of propyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate have been utilized in the synthesis of hyperbranched aromatic polyamides. Such polymers, synthesized through thermal polymerization, have shown promising applications due to their solubility in common solvents and potential uses in high-performance materials due to their inherent viscosity and molecular weight characteristics (Yang et al., 1999).

Impact on Amino Acids in Agricultural Contexts

The compound's derivatives have also been evaluated for their effect on amino acids in oilseed rape, an important agricultural crop. The study of ZJ0273, for instance, revealed its impact on total and branched-chain amino acids in the leaves, providing insights into its safety and efficacy as a herbicide. This research contributes to understanding the environmental and biological implications of such compounds in crop management (Tian et al., 2014).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:

Formation of the Phenoxyacetamido Intermediate: This step involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with an amine to form the phenoxyacetamido derivative.

Esterification: The phenoxyacetamido intermediate is then esterified with propanol in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Eigenschaften

IUPAC Name |

propyl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-11-23-19(22)15-7-9-16(10-8-15)20-18(21)13-24-17-6-4-5-14(2)12-17/h4-10,12H,3,11,13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESHTGFMPBTHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4571231.png)

![5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4571235.png)

![(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide](/img/structure/B4571240.png)

![(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone](/img/structure/B4571242.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B4571247.png)

![2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate](/img/structure/B4571266.png)

![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4571275.png)

![ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE](/img/structure/B4571283.png)

![4-PROPYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B4571286.png)

![N-[1-(4-fluorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4571294.png)

![1-[(2,5-dichlorophenoxy)acetyl]piperidine](/img/structure/B4571299.png)